4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Significance of the Pyrrolo[2,3-b]pyridine (7-Azaindole) Scaffold in Chemical Research
The pyrrolo[2,3-b]pyridine framework, commonly known as 7-azaindole (B17877), is recognized as a "privileged structure" in medicinal chemistry. nih.gov This is due to its recurring presence in biologically active compounds, particularly in the development of kinase inhibitors. nih.gov Kinases are a large family of enzymes that play a critical regulatory role in almost all aspects of cell biology, and their dysregulation is implicated in numerous diseases, including cancer.
The 7-azaindole scaffold is structurally similar to the adenine (B156593) fragment of adenosine (B11128) triphosphate (ATP) and can act as an ATP mimic, binding to the catalytic domain of kinases. nih.gov Its defining feature is the ability to form two crucial hydrogen bonds with the "hinge region" of protein kinases, a key interaction for potent inhibition. nih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, while the pyrrole (B145914) N-H group acts as a hydrogen bond donor. This bidentate binding capacity has made the 7-azaindole scaffold a foundational element in the design of numerous kinase inhibitors. nih.gov
Furthermore, azaindoles are considered bioisosteres of indoles and purines, meaning they have similar shapes and electronic properties. nih.gov Replacing an indole (B1671886) or purine (B94841) core with an azaindole scaffold can modulate a compound's physicochemical properties, such as solubility and lipophilicity, potentially improving its drug-like characteristics and creating novel intellectual property. nih.gov This strategic substitution has been successfully employed in fragment-based drug discovery (FBDD) programs. nih.gov
Overview of Halogenated Pyrrolo[2,3-b]pyridine Derivatives in Academic Investigation
Halogen atoms, particularly chlorine, bromine, and iodine, are frequently incorporated into molecular scaffolds in medicinal chemistry. evitachem.com The introduction of halogens can significantly influence a molecule's conformation, metabolic stability, and binding affinity to its biological target. More importantly, halogens serve as versatile synthetic handles for further molecular elaboration through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions.
In the context of the pyrrolo[2,3-b]pyridine scaffold, halogenation is a key strategy for creating libraries of diverse compounds for biological screening. nih.gov The differential reactivity of various halogens (I > Br > Cl) allows for site-selective modifications. For example, a di-halogenated compound like a chloro-iodo-azaindole can undergo a palladium-catalyzed reaction at the more reactive C-I bond, leaving the C-Cl bond intact for a subsequent, different coupling reaction. This sequential functionalization enables the precise and independent introduction of various substituents at specific positions around the core scaffold. nih.govnih.gov This approach is fundamental in structure-activity relationship (SAR) studies, where researchers systematically alter a molecule's structure to optimize its biological activity and properties.
Research Context of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a Core Structure
This compound is primarily utilized in chemical research as a specialized building block for the synthesis of more complex molecules. bldpharm.com Its value lies in the specific placement of two different halogen atoms on the 7-azaindole core. This di-halogenation pattern provides chemists with two distinct points for chemical modification, with the iodine at position 5 being more susceptible to palladium-catalyzed cross-coupling reactions than the chlorine at position 4.
This differential reactivity allows for a controlled, stepwise synthesis. A research group might first perform a Suzuki or Sonogashira reaction at the C5-iodo position to introduce a specific aryl or alkynyl group. Subsequently, a different transformation, such as a nucleophilic aromatic substitution or another cross-coupling reaction under more forcing conditions, can be carried out at the C4-chloro position.
This strategic approach is crucial for building highly substituted 1H-pyrrolo[2,3-b]pyridine derivatives, which have been investigated as potent inhibitors of various kinases, such as Focal Adhesion Kinase (FAK). nih.gov The ability to independently introduce three different substituents (at N1, C4, and C5) paves the way for the versatile application of the 7-azaindole core in developing selective kinase inhibitors. nih.gov While not directly a therapeutic agent itself, this compound represents a key starting material for the discovery of new and potent biologically active compounds. nih.govevitachem.com
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-6-4-1-2-10-7(4)11-3-5(6)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPQMGPENICAAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C(=C21)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640168 | |
| Record name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015610-31-7 | |
| Record name | 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Chloro 5 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Analogs
Strategies for Pyrrolo[2,3-b]pyridine Core Construction
The foundational step in synthesizing the target compound and its analogs is the assembly of the bicyclic pyrrolo[2,3-b]pyridine (7-azaindole) core. Chemists have developed several effective methods, ranging from classical named reactions to modern multicomponent strategies.
Cyclization reactions are a cornerstone for building the pyrrolo[2,3-b]pyridine framework. These methods typically involve forming one of the two heterocyclic rings onto a pre-existing partner ring.
Classic approaches have been adapted for this purpose, including modifications of the Madelung and Fischer-Indole syntheses. rsc.org More contemporary methods often rely on cyclo-condensation reactions. For instance, new substituted 1H-pyrrolo[2,3-b]pyridines can be effectively produced through a two-component reaction between 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile derivatives and various active methylene (B1212753) compounds in the presence of acid. ajol.inforesearchgate.net In this process, the pyridine (B92270) ring is constructed onto the existing pyrrole (B145914). The mechanism involves the addition of the pyrrole amino group to a carbonyl or cyano group, followed by cyclization to form the pyridine ring. researchgate.net
Other cyclization strategies developed for isomeric azaindoles can also be conceptually applied. The Bartoli reaction, which involves reacting nitro-pyridines with vinyl Grignard reagents, and the reductive cyclization of enamines are prominent examples. nbuv.gov.ua Tandem reactions, such as a Sonogashira coupling followed by an intramolecular cyclization, provide an efficient, one-pot route to the fused ring system. nbuv.gov.ua
Multicomponent reactions (MCRs) have emerged as powerful tools for rapidly assembling complex molecular architectures from three or more starting materials in a single operation. rsc.org This strategy offers high atom economy and efficiency, making it attractive for creating libraries of diverse heterocyclic compounds.
An efficient three-component reaction has been developed for the synthesis of polyfunctionalized tetrahydrocyclopenta nbuv.gov.uarsc.orgpyrrolo[2,3-b]pyridine derivatives. nih.gov This reaction proceeds by combining alkyl isocyanides, dialkyl but-2-ynedioates, and 5,6-unsubstituted 1,4-dihydropyridines, leading to the rapid construction of a complex tricyclic system containing the pyrrolo[2,3-b]pyridine core. nih.gov The application of MCRs has also been highlighted in the synthesis of related scaffolds like pyrrolo[2,3-d]pyrimidines, demonstrating the broad utility of this approach in generating medicinally relevant heterocycles. nih.gov
Selective Halogenation Procedures for the Pyrrolo[2,3-b]pyridine Scaffold
Introducing chlorine and iodine atoms at specific positions on the pyrrolo[2,3-b]pyridine ring is critical for creating the title compound. This requires highly selective halogenation methods that can differentiate between the various C-H bonds of the scaffold.
The synthesis of 4-chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine typically involves a stepwise halogenation sequence. The process often starts with a pre-functionalized pyridine or pyrrole. A common precursor is 4-chloro-1H-pyrrolo[2,3-b]pyridine (4-chloro-7-azaindole). nih.govguidechem.com
Once the 4-chloro scaffold is obtained, the subsequent iodination must be directed specifically to the C5 position. Direct electrophilic iodination of the pyrrolo[2,3-b]pyridine ring system can be challenging, as substrates often show a preference for substitution at the C3 position of the pyrrole ring. rsc.org However, by carefully selecting reagents and conditions, regioselectivity can be achieved. For the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine system, direct iodination at the C5 position is successfully performed using N-Iodosuccinimide (NIS) in DMF. chemicalbook.com This suggests a viable pathway for the synthesis of the title compound.
General strategies for the C4-halogenation of pyridines often involve activating the ring, for example, by forming a pyridine N-oxide, which directs electrophiles to the C4 position. nih.gov
The pyrrole nitrogen plays a crucial role in the electronic nature and reactivity of the entire ring system. To control the regioselectivity of halogenation and other electrophilic substitution reactions, the pyrrole nitrogen is often protected with an electron-withdrawing group. researchgate.net
The use of protecting groups is essential for preventing unwanted side reactions on the electron-rich pyrrole ring and for directing functionalization towards the pyridine ring. For example, the trimethylsilylethoxymethyl (SEM) group is used to protect the nitrogen of 4-chloro-7-azaindole (B22810) before subsequent iodination and cross-coupling reactions. nih.gov Similarly, the triisopropylsilyl (TIPS) group serves the same purpose, enabling selective functionalization at the C5 position after its installation. guidechem.com These protecting groups reduce the nucleophilicity of the pyrrole ring, thereby enhancing the selectivity of reactions on the pyridine portion of the molecule. The influence of such groups is profound, and their presence or absence can dramatically alter the outcome of a reaction, as seen in cross-coupling, where a Boc protecting group was found to decrease regioselectivity. researchgate.net
Cross-Coupling Reactions for Functionalization of Halogenated Pyrrolo[2,3-b]pyridines
The di-halogenated nature of this compound and its isomers makes them exceptionally versatile building blocks. The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization using palladium-catalyzed cross-coupling reactions.
The C-I bond is significantly more reactive towards the oxidative addition of palladium catalysts than the more stable C-Cl bond. This reactivity difference enables chemoselective cross-coupling reactions. For instance, in a 4-chloro-2-iodo-pyrrolo[2,3-b]pyridine system, a Suzuki-Miyaura coupling with a boronic acid occurs exclusively at the C2-iodo position, leaving the C4-chloro position intact for subsequent transformations. nih.gov This remaining chloro group can then be functionalized in a separate step, for example, through a Buchwald-Hartwig amination to introduce a nitrogen-based substituent. nih.gov
A variety of cross-coupling reactions have been successfully applied to halogenated pyrrolopyrimidine and pyrrolopyridine scaffolds, including Suzuki, Stille, Sonogashira, and Heck reactions. researchgate.net The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. The table below summarizes examples of these transformations on related scaffolds, illustrating the power of this methodology.
Table 1: Examples of Cross-Coupling Reactions on Halogenated Pyrrolopyridine Scaffolds To view the full dataset, please scroll horizontally.
| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd₂(dba)₃, K₂CO₃, 1,4-dioxane/water, 100 °C | 4-Chloro-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Buchwald-Hartwig Amination | Product from above | Secondary Amine | RuPhos/XPhos Pd G2 catalyst | 4-Amino-2-phenyl-1-(SEM)-1H-pyrrolo[2,3-b]pyridine | nih.gov |
| Suzuki | 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃, 60-70 °C | 2-Chloro-4-aryl-pyrrolo[2,3-d]pyrimidine (Selective at C4) | researchgate.net |
| Stille | 4-Chloro-2-pivaloylamino-pyrrolo[2,3-d]pyrimidine | Tributylvinylstannane | PdCl₂(PPh₃)₂, THF, reflux | 2-Pivaloylamino-4-vinylpyrrolo[2,3-d]pyrimidine | researchgate.net |
| Sonogashira | tert-Butyl (4-iodopyridin-3-yl)carbamate | Terminal Alkyne | Pd/Cu catalyst, heat (tandem coupling/cyclization) | 2-Substituted-1H-pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
Suzuki-Miyaura Coupling Applications
The Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds and has been effectively applied to halo-7-azaindoles. For substrates like this compound, the reaction can be directed with high selectivity to the C5 position. Research on analogous systems, such as 6-chloro-3-iodo-7-azaindole, demonstrates that arylation occurs exclusively at the iodo-substituted position under standard Suzuki conditions, leaving the chloro-substituent intact for subsequent transformations. organic-chemistry.org
This chemoselectivity is crucial for the stepwise synthesis of polysubstituted 7-azaindoles. The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃ or Pd(PPh₃)₄, in combination with a phosphine (B1218219) ligand (e.g., SPhos) and a base like potassium carbonate or cesium carbonate. organic-chemistry.orgresearchgate.netnih.gov The reaction proceeds efficiently with a range of aryl and heteroaryl boronic acids, tolerating both electron-donating and electron-withdrawing groups on the coupling partner. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halo-7-Azaindoles
Substrate Boronic Acid Catalyst/Ligand Base Solvent Temperature Yield Reference 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 60 °C 85% nih.gov 6-Chloro-3-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine 4-Methoxyphenylboronic acid Pd₂(dba)₃ / SPhos Cs₂CO₃ Toluene/Ethanol 60 °C 93% nih.gov 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine Phenylboronic acid Pd₂(dba)₃ K₂CO₃ 1,4-Dioxane/Water 100 °C 88% acs.org 4-Chloro-2-iodo-1-(SEM)-1H-pyrrolo[2,3-b]pyridine (4-(Hydroxymethyl)phenyl)boronic acid Pd(PPh₃)₄ K₂CO₃ 1,4-Dioxane/Water 80 °C 78% acs.org
Data is based on analogous or isomeric systems to demonstrate typical reaction conditions and outcomes.
Buchwald-Hartwig Amination Strategies
The Buchwald-Hartwig amination is a key method for forming carbon-nitrogen bonds. When applied to di-halogenated 7-azaindoles, the strategy must again account for the differential reactivity of the C-I and C-Cl bonds. Studies on the isomeric 4-chloro-2-iodo-7-azaindole system revealed that attempted Buchwald-Hartwig amination led primarily to reduction at the C2-iodo position, indicating that palladium's oxidative addition to the C-I bond is significantly faster than the desired C-N coupling at the C4-chloro position. nih.gov
This finding dictates a clear synthetic strategy: C-C coupling (e.g., Suzuki) should be performed first at the iodo-position (C5), followed by C-N coupling at the chloro-position (C4). Alternatively, conditions specifically tailored for the amination of aryl chlorides can be employed. Research has shown that using robust catalyst systems, such as those based on RuPhos or XPhos ligands with a strong, non-nucleophilic base like lithium bis(trimethylsilyl)amide (LiHMDS), can effectively aminate chloro-azaindoles at the C4 or C6 positions while leaving other positions untouched. beilstein-journals.org This approach allows for the coupling of a wide range of primary and secondary amines, including those with additional protic functional groups. beilstein-journals.org
Table 2: Conditions for Buchwald-Hartwig Amination of Chloro-7-Azaindoles
Substrate Amine Catalyst/Ligand Base Solvent Temperature Yield Reference 4-Chloro-7-azaindole N-Methylpiperazine RuPhos Precatalyst / RuPhos LiHMDS Toluene 80 °C 94% beilstein-journals.org 4-Chloro-7-azaindole Morpholine RuPhos Precatalyst / RuPhos LiHMDS Toluene 80 °C 91% beilstein-journals.org 6-Chloro-7-azaindole Indoline RuPhos Precatalyst / RuPhos LiHMDS Toluene 80 °C 95% beilstein-journals.org 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine Piperidine RuPhos Precatalyst / RuPhos LiHMDS Toluene 80 °C 86% beilstein-journals.org
Data is based on analogous systems to demonstrate effective reaction conditions.
Ullmann Coupling and Related Reactions
The Ullmann reaction, a classical copper-catalyzed method for forming C-C, C-N, or C-O bonds, represents another potential strategy for derivatizing this compound. organic-chemistry.org Ullmann-type reactions are particularly useful for coupling aryl halides with nucleophiles like amines, phenols, and alcohols. organic-chemistry.orgnih.gov The reaction is typically performed at elevated temperatures using a copper(I) salt, such as CuI, as the catalyst and a base like K₂CO₃ or Cs₂CO₃. organic-chemistry.org The addition of a ligand, such as 1,10-phenanthroline (B135089) or picolinic acid, can often accelerate the reaction and allow for milder conditions. nih.gov
Given the higher reactivity of the C-I bond compared to the C-Cl bond, an Ullmann coupling on the target compound would be expected to occur selectively at the C5 position. This would provide a complementary method to palladium-catalyzed reactions for introducing aryl, amino, or alkoxy substituents.
Table 3: Potential Conditions for Ullmann-Type Coupling
Transformation Nucleophile Catalyst/Ligand Base Solvent General Conditions Reference C-N Coupling (Amination) Anilines, Alkylamines, N-Heterocycles CuI / 1,10-Phenanthroline K₃PO₄ or Cs₂CO₃ DMF or Dioxane 90-130 °C x-mol.com C-O Coupling (Etherification) Phenols, Alcohols CuI / Picolinic Acid K₃PO₄ or Cs₂CO₃ DMSO or DMF 100-120 °C x-mol.com C-C Coupling (Biaryl Synthesis) Aryl Halide (self-coupling) Copper powder None DMF (high temp) >150 °C nih.gov
These are generalized conditions based on the Ullmann reaction literature and represent plausible routes for the selective functionalization of the C5-iodo position.
Other Derivatization Strategies for this compound
Beyond palladium and copper-catalyzed cross-coupling, other synthetic methods can be employed to functionalize the 4-chloro-5-iodo-7-azaindole scaffold. These strategies leverage the inherent electronic properties of the ring and the specific reactivity of the halogen substituents.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SₙAr) is a viable pathway for functionalizing the C4 position. The electron-withdrawing effect of the pyridine nitrogen atom activates the C4-chloro substituent towards attack by nucleophiles. However, SₙAr reactions on unactivated halo-azaindoles often require forcing conditions, such as high temperatures and an excess of the nucleophile. nih.gov
In some cases, the reaction can be promoted by acid. For the related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine system, acid-catalyzed amination with anilines has been studied in detail. nih.gov Interestingly, when this methodology was applied to the 4-chloro-5-iodo analog, the major product resulted from amination at C4 accompanied by deiodination at C5. nih.gov This indicates that the reaction conditions, particularly in an acidic medium, can lead to complex or undesired side reactions, highlighting the need for careful optimization to achieve selective substitution at the C4 position while preserving the C5-iodo group.
Functional Group Interconversions (e.g., Halogen-Metal Exchange)
Halogen-metal exchange is a powerful technique for converting an aryl halide into an organometallic nucleophile, which can then react with a wide variety of electrophiles. Due to the much greater lability of the C-I bond, treatment of this compound with an organolithium reagent (like n-BuLi or t-BuLi) or a Grignard reagent (like i-PrMgCl) at low temperatures is expected to result in selective metal-halogen exchange at the C5 position. nih.gov The resulting C5-lithiated or C5-magnesiated species can be trapped with electrophiles such as aldehydes, ketones, carbon dioxide, or silyl (B83357) chlorides to introduce a diverse array of functionalities. It is crucial to perform this reaction at low temperatures to prevent side reactions, such as attack on the pyridine ring. nih.govnih.gov
Another relevant functional group interconversion is the nickel-catalyzed dechlorination/deuteration, which has been demonstrated on 1H-pyrrolo[2,3-b]pyridine heterocycles. acs.org This suggests that nickel catalysis could provide an alternative route for selectively activating the C-Cl bond under specific conditions.
Electrophile-Promoted Cyclizations
Electrophile-promoted cyclization is a sophisticated strategy for building fused ring systems. This approach would require initial functionalization of the this compound core, typically at the pyrrole nitrogen (N1), with a moiety containing a tethered nucleophile, such as an alkyne or alkene. For instance, N-alkynylated pyrroles can undergo intramolecular cyclization in the presence of an electrophile like iodine (iodocyclization) to form new fused heterocyclic rings. organic-chemistry.orgx-mol.com
A hypothetical strategy for the target compound could involve:
N-alkylation or N-acylation of the pyrrole nitrogen with a suitable terminal alkyne.
An electrophile-promoted 5-endo-dig or 6-endo-dig cyclization, where the alkyne attacks an electrophile (e.g., I₂, PhSeBr) and the resulting intermediate is trapped by the pyridine nitrogen or another part of the molecule.
While not directly documented for this specific di-halogenated substrate, this strategy is well-precedented for building complex heterocyclic architectures from simpler pyrrole and pyridine precursors. beilstein-journals.orgx-mol.com The success of such a reaction would depend on managing the reactivity of the existing halogen atoms and achieving the desired regioselectivity in the cyclization step.
Considerations for Scalable Synthesis in Academic and Industrial Contexts
The transition of a synthetic route from a laboratory setting to an industrial scale for a compound such as this compound, a key intermediate in the development of various therapeutic agents, presents a unique set of challenges and considerations. google.com While academic synthesis often prioritizes novelty and diversity, industrial production must focus on safety, cost-effectiveness, robustness, and environmental impact.
The choice of reagents and catalysts is another critical factor. Laboratory-scale syntheses might employ expensive or hazardous reagents that are not feasible for large-scale production. For example, the use of palladium catalysts, common in cross-coupling reactions to form the pyrrolo[2,3-b]pyridine core, requires careful optimization for industrial applications. nih.gov Challenges can arise, such as the preferential oxidative addition of palladium at different positions on the heterocyclic ring, which can lead to undesired side products and complicate purification. nih.gov Industrial processes would necessitate the selection of highly efficient and selective catalysts that can be used in low loadings and are easily removed from the final product.
Furthermore, process safety and environmental considerations are paramount in an industrial setting. The use of large quantities of flammable solvents, pyrophoric reagents, or toxic materials requires stringent safety protocols and engineering controls. The generation of waste, both liquid and solid, must be minimized to comply with environmental regulations and reduce disposal costs. google.comgoogle.com Green chemistry principles, such as the use of safer solvents and the reduction of derivatization steps, are increasingly being integrated into industrial synthetic design.
The regulatory landscape also plays a significant role. The synthesis of active pharmaceutical ingredients (APIs) and their intermediates must be conducted in accordance with Good Manufacturing Practices (GMP). This includes rigorous documentation, quality control, and validation of all synthetic and analytical procedures to ensure the purity and consistency of the final product.
Chemical Reactivity and Transformation Studies of 4 Chloro 5 Iodo 1h Pyrrolo 2,3 B Pyridine
Reactivity of the Halogen Substituents (Chloro and Iodo)
The presence of two different halogen atoms on the pyridine (B92270) ring of the 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine core is central to its synthetic utility. The chloro and iodo groups exhibit predictable and differential reactivity, which allows for selective and sequential functionalization.
Differential Reactivity of Chloro vs. Iodo Groups in Cross-Coupling
In metal-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. This difference is primarily attributed to the lower bond dissociation energy of the C-I bond, which facilitates a faster rate of oxidative addition to the metal catalyst, a key step in catalytic cycles like those of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. acs.org
This reactivity difference enables chemoselective cross-coupling at the C5-iodo position while leaving the C4-chloro position intact for subsequent transformations. nih.gov For example, Suzuki-Miyaura cross-coupling reactions can be performed to introduce aryl or heteroaryl groups at the C5-position with high selectivity. acs.orgnih.gov This strategy is fundamental in building molecular complexity, allowing for a stepwise approach to synthesizing polysubstituted 7-azaindole (B17877) derivatives.
Table 1: Selective Cross-Coupling Reactions
| Reaction Type | Reactive Site | Catalyst/Reagents | Outcome | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | C5-Iodo | Pd(PPh₃)₄, K₂CO₃ | Selective arylation at the C5 position, C4-Cl remains. | nih.gov |
| Sonogashira Coupling | C5-Iodo | PdCl₂(PPh₃)₂, CuI, Et₃N | Selective alkynylation at the C5 position due to higher reactivity of the C-I bond. | nih.gov |
| Buchwald-Hartwig Amination | C4-Chloro | Pd catalyst (e.g., RuPhos Pd G2), base | C-N bond formation at the C4 position, often performed after C5 functionalization. | nih.gov |
Role of Halogens in Directing Further Substitutions
Beyond their role as leaving groups in cross-coupling, the halogen substituents electronically influence the 7-azaindole core, directing the regioselectivity of other transformations. The electron-withdrawing inductive effects of both chlorine and iodine deactivate the pyridine ring toward electrophilic attack.
However, these halogens are pivotal in directed metalation reactions. In halogen-metal exchange processes, the order of reactivity is typically I > Br > Cl, making the C5-iodo position the preferential site for lithiation using organolithium reagents. Furthermore, the electron-withdrawing nature of the C4-chloro substituent increases the acidity of the proton at the C3 position on the pyrrole (B145914) ring, making it susceptible to deprotonation by strong bases. This effect can be exploited for regioselective functionalization at C3, demonstrating how the electronic properties of the halogens can be harnessed to control reaction outcomes at different positions on the heterocyclic scaffold.
Electrophilic Aromatic Substitution Patterns on the Pyrrolo[2,3-b]pyridine Core
For the unsubstituted 7-azaindole, electrophilic attack, such as nitration and halogenation, occurs preferentially at the C3 position of the pyrrole ring, which is the most nucleophilic site. researchgate.netresearchgate.net In this compound, the presence of the two deactivating halogen groups on the pyridine ring further disfavors electrophilic attack on that ring. Therefore, any SEAr reactions would be strongly directed toward the pyrrole ring. Iodine-catalyzed C-H chalcogenation of functionalized 7-azaindoles, for instance, has been shown to be highly regioselective for the C3 position. acs.org
An alternative strategy to modulate reactivity involves N-oxidation of the pyridine nitrogen. Treatment of 7-azaindole with an oxidizing agent like mCPBA forms the N-oxide, which alters the electronic distribution and can direct electrophiles to the C4 position. researchgate.net This N-oxide can subsequently be removed via deoxygenation. researchgate.net
Nucleophilic Substitution Reactions and Site Selectivity
The C4-chloro substituent serves as an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the pyridine nitrogen atom facilitates nucleophilic attack at the C4 position by stabilizing the negatively charged Meisenheimer intermediate. nih.govnih.gov This makes the selective displacement of the chloride with various nucleophiles, such as amines, a synthetically valuable and widely used transformation. nih.govnih.gov
The site selectivity is pronounced; the C4-chloro position is significantly more activated toward SNAr than the C5-iodo position. This differential reactivity allows for a modular synthetic approach: the C4-chloro group can be replaced by a nucleophile, followed by a metal-catalyzed cross-coupling reaction at the C5-iodo position, or vice versa. nih.gov This orthogonality is a cornerstone of the synthetic chemistry of this scaffold, enabling the construction of diverse molecular architectures. Studies on related 4-chloropyrrolopyrimidines have shown that amination reactions can be effectively carried out with a range of aniline (B41778) derivatives. nih.gov
Table 2: Site Selectivity in Nucleophilic Substitution
| Position | Halogen | Reaction Type | Reactivity | Reason | Reference |
|---|---|---|---|---|---|
| C4 | Chloro | Nucleophilic Aromatic Substitution (SNAr) | High | Activated by the electron-withdrawing pyridine nitrogen. | nih.gov |
| C5 | Iodo | Nucleophilic Aromatic Substitution (SNAr) | Low | Less activated for SNAr compared to the C4 position. More prone to cross-coupling. |
Oxidation and Reduction Reactions on the Pyrrolo[2,3-b]pyridine Core
The 7-azaindole core can undergo both oxidation and reduction reactions, which can be used strategically in multi-step syntheses.
Oxidation: The nitrogen atom of the pyridine ring can be readily oxidized to form a 7-azaindole N-oxide using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). acs.orgresearchgate.net This transformation is significant because the resulting N-oxide alters the electronic properties of the ring system. It can facilitate electrophilic substitution at positions that were previously unreactive, such as C4 and C6. acs.orgresearchgate.net Following the desired substitution, the N-oxide functionality can be removed through deoxygenation, typically with reagents like phosphorus trichloride (B1173362) (PCl₃), to restore the 7-azaindole core. researchgate.net
Reduction: The halogen substituents on the this compound scaffold can be susceptible to reduction under certain catalytic conditions. For instance, during palladium-catalyzed coupling reactions, reductive dehalogenation can occur as a side reaction. In the development of a synthetic route to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines, attempted amination of a related 2-iodo derivative resulted in reduction at the C2 position, replacing the iodo group with hydrogen. nih.gov Similarly, studies on the related isomer 4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine revealed that deiodination was a significant competing reaction during acid-promoted amination in water. nih.gov These findings indicate that the iodo group, in particular, can be labile under reductive conditions, a factor that must be considered during reaction design.
Applications in Medicinal Chemistry Research
4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine as a Privileged Scaffold for Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine framework, also known as 7-azaindole (B17877), is recognized as a privileged scaffold in medicinal chemistry. This designation stems from its proven ability to serve as a core structural motif for ligands that bind to a diverse range of biological targets, particularly protein kinases. The N-protected 4-chloro-1H-pyrrolo[2,3-b]pyridine is an important precursor for reactions that are sensitive to the NH group, such as metalation experiments and coupling reactions. nih.gov The introduction of chloro and iodo substituents at the 4- and 5-positions, respectively, further enhances its utility. The iodine atom is particularly useful for facilitating metal-catalyzed cross-coupling reactions, while the chlorine at the 4-position acts as a leaving group for nucleophilic substitutions, making this compound a versatile starting material for creating libraries of potential drug candidates.
Mimicry of Purine (B94841) Rings and Bioisosteric Replacements
A fundamental reason for the success of the 1H-pyrrolo[2,3-b]pyridine scaffold is its function as a bioisostere of the purine ring system. nih.gov Purines are vital components of nucleic acids and key players in cellular signaling, most notably as the core of adenosine (B11128) triphosphate (ATP). Many enzymes, especially kinases, have evolved to bind ATP in a specific pocket. The 1H-pyrrolo[2,3-b]pyridine core mimics the bicyclic structure and hydrogen bonding pattern of the adenine (B156593) base in ATP. This mimicry allows derivatives of this scaffold to act as competitive inhibitors, occupying the ATP-binding site of kinases and blocking their enzymatic activity. nih.gov This strategy of bioisosteric replacement is a cornerstone of modern drug design, and the 7-azaindole core is a prime example of its successful application. nih.gov
Design of Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "hinge-binder," a critical feature for many kinase inhibitors. nih.govnih.govresearchgate.net The nitrogen atoms in the bicyclic system form key hydrogen bonds with the backbone amide residues of the "hinge region" that connects the N- and C-lobes of the kinase catalytic domain. This interaction anchors the inhibitor in the ATP-binding pocket, providing a stable platform for other parts of the molecule to make additional favorable contacts, thereby increasing potency and selectivity. The this compound intermediate is an ideal starting point for developing such inhibitors, as the 4- and 5-positions can be functionalized to target specific features of the desired kinase.
Specific Kinase Targets (e.g., FGFRs, BTK, JAK3, c-Met, CSF1R, LRRK2)
Derivatives built upon the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed to target a wide array of protein kinases implicated in various diseases.
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is linked to numerous cancers. Researchers have designed potent FGFR inhibitors using the 1H-pyrrolo[2,3-b]pyridine core as a hinge-binding motif. nih.govrsc.org In one study, optimization led to the discovery of compound 4h , which showed potent pan-FGFR inhibitory activity. nih.govrsc.org
Bruton's Tyrosine Kinase (BTK): As a key regulator of B-cell development and activation, BTK is a target for treating B-cell malignancies and autoimmune diseases. Reversible BTK inhibitors have been developed using the 1H-pyrrolo[2,3-b]pyridine scaffold as the hinge-binding core, leading to potent lead molecules with anti-arthritic effects in animal models. nih.gov
Janus Kinase 3 (JAK3): JAK3 plays a crucial role in cytokine signaling within the immune system, making it a target for immunomodulatory drugs. jst.go.jpnih.govnih.gov A series of 1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were synthesized and found to be potent and selective JAK3 inhibitors. jst.go.jpnih.govnih.gov Compound 14c from one study was identified as a potent, moderately selective JAK3 inhibitor that demonstrated an immunomodulating effect on T-cell proliferation. jst.go.jpnih.gov
c-Met: The c-Met kinase is a proto-oncogene whose dysregulation is associated with cancer progression. The related pyrazolo[3,4-b]pyridine scaffold has been identified as a privileged structure for c-Met inhibitory activity.
Colony-Stimulating Factor 1 Receptor (CSF1R): Pexidartinib, a drug approved for treating tenosynovial giant cell tumor, inhibits CSF1R and features a central pyridine (B92270) ring connected to a pyrrolopyridine group.
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are linked to Parkinson's disease. While many LRRK2 inhibitors are based on pyrimidine (B1678525) or pyridazine (B1198779) cores, the related pyrrolo[2,3-d]pyrimidine scaffold has been used to design potent and highly selective LRRK2 inhibitors. acs.orgnih.govnih.gov
| Compound/Series | Target Kinase(s) | Key Findings |
| 1H-pyrrolo[2,3-b]pyridine derivatives | FGFR1, FGFR2, FGFR3 | Compound 4h showed potent pan-FGFR inhibition with IC50 values of 7, 9, and 25 nM, respectively. nih.govrsc.org |
| 1H-pyrrolo[2,3-b]pyridine derivatives | BTK | Identified reversible inhibitors with excellent selectivity and in vivo efficacy in a mouse model of collagen-induced arthritis. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine-5-carboxamides | JAK3 | Compound 14c was a potent and moderately selective JAK3 inhibitor. jst.go.jpnih.gov Compound 31 showed potent JAK3 inhibition and good oral bioavailability. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine derivatives | RSK2 | A derivative, compound B1 , exhibited an IC50 of 1.7 nM against RSK2. nih.gov |
| Nortopsentin analogues | CDK1 | Compounds 1f, 3f, 1l were identified as CDK1 inhibitors. acs.org |
Hinge Region Interactions and Binding Modes
Molecular docking and co-crystallization studies have confirmed the binding mode of 1H-pyrrolo[2,3-b]pyridine-based inhibitors. nih.gov The scaffold typically forms two crucial hydrogen bonds with the kinase hinge region: one between the pyrrole (B145914) N-H and a backbone carbonyl group (like E562 in FGFR1), and another between the pyridine nitrogen (N7) and a backbone N-H group (like A564 in FGFR1). nih.gov This conserved binding pattern anchors the molecule, allowing substituents at other positions, such as the 5-position, to interact with other regions of the ATP-binding site to enhance potency and selectivity. For instance, introducing a trifluoromethyl group at the 5-position of a 1H-pyrrolo[2,3-b]pyridine inhibitor allowed for a hydrogen bond with the amino acid G485 in FGFR1, improving activity. nih.gov
Development of Anticancer Agents
Given that dysregulated kinase activity is a hallmark of cancer, many inhibitors derived from the this compound scaffold are developed as anticancer agents. acs.orgimist.ma
Studies have demonstrated the potent antiproliferative effects of various 1H-pyrrolo[2,3-b]pyridine derivatives against a range of cancer cell lines. rsc.orgnih.govacs.orgimist.ma For example, nortopsentin analogues based on this scaffold were found to reduce the proliferation of diffuse malignant peritoneal mesothelioma (DMPM) cells and induce a caspase-dependent apoptotic response. acs.org Another study identified 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives as potent inhibitors of RSK2, a kinase involved in tumor cell growth and survival, with compound B1 showing strong anti-proliferation activity against the MDA-MB-468 triple-negative breast cancer cell line. nih.gov
| Compound/Series | Cancer Cell Line(s) | Antiproliferative Activity (IC50) |
| Compound 4h | 4T1 (Breast Cancer) | Inhibited proliferation and induced apoptosis. rsc.org |
| Compound B1 | MDA-MB-468 (Breast Cancer) | 0.13 µM nih.gov |
| Nortopsentin analogue 1f | STO (Mesothelioma) | Resulted in 73% tumor volume inhibition in vivo. acs.org |
| Nortopsentin analogue 3f | STO (Mesothelioma) | Resulted in 75% tumor volume inhibition in vivo. acs.org |
| Nortopsentin analogue 1l | STO (Mesothelioma) | Resulted in 58% tumor volume inhibition in vivo. acs.org |
Exploration for Other Therapeutic Areas (e.g., antiviral, antimicrobial, immunomodulatory, CNS activity)
The therapeutic potential of the 1H-pyrrolo[2,3-b]pyridine scaffold extends beyond oncology.
Immunomodulatory Activity: As inhibitors of kinases like JAK3 and BTK, derivatives of this scaffold are potent immunomodulators. nih.govjst.go.jpnih.govnih.gov They can suppress immune responses by interfering with cytokine signaling pathways, making them promising candidates for treating autoimmune diseases like rheumatoid arthritis and preventing organ transplant rejection. nih.govjst.go.jpnih.gov For example, compound 31 , a JAK3 inhibitor, was shown to prolong graft survival in a rat cardiac transplant model. nih.gov
Antiviral and Antimicrobial Activity: The broader class of pyrrolopyridines has been investigated for antimicrobial and antiviral properties. mdpi.com While specific studies focusing solely on this compound are less common, related structures have shown activity. For instance, derivatives of the isomeric pyrrolo[3,2-b]pyridine have demonstrated activity against resistant strains of E. coli. mdpi.com
Central Nervous System (CNS) Activity: The pursuit of inhibitors for CNS targets like LRRK2 for Parkinson's disease highlights the potential for this scaffold class to be adapted for neurological disorders, provided properties like brain penetration can be optimized. nih.gov
Structure-Activity Relationship (SAR) Studies of Derivatives
The biological activity of 1H-pyrrolo[2,3-b]pyridine derivatives is highly sensitive to the nature and position of substituents on the core ring system.
Position 1 (Pyrrole N-H): The nitrogen at position 1 is a key interaction point. While often left unsubstituted to act as a hydrogen bond donor, N-alkylation is a viable strategy for modulating activity. acs.org For instance, in the development of Haspin kinase inhibitors based on a related scaffold, methylation of the indole (B1671886) nitrogen was explored. nih.gov However, in a series of phosphodiesterase 4B (PDE4B) inhibitors, an N-methylated pyrrolo[3,2-b]pyridine analog was found to be inactive, demonstrating that the impact of substitution at this position is highly context-dependent. nih.gov
Position 3: This position is frequently used to introduce larger aryl or heterocyclic groups to probe deeper into the binding pocket of the target protein. In studies of PDE4B inhibitors, various substitutions at the amide portion connected to this position were explored to understand the effects on activity. nih.gov
Position 4 (Chloro): The chloro group at this position is a common feature in many kinase inhibitors based on this scaffold. It plays a significant role in anchoring the molecule within the ATP-binding site.
Position 5 (Iodo): The halogen at position 5 is a critical site for modification. In the development of Fibroblast Growth Factor Receptor (FGFR) inhibitors, replacing a group at this position with a trifluoromethyl moiety led to a nearly 20-fold increase in activity against FGFR1. rsc.org This enhancement was attributed to the formation of a new hydrogen bond with a glycine (B1666218) residue (G485) in the kinase domain. nih.govrsc.org This position is also a key attachment point for side chains designed to interact with hydrophobic regions of the target protein. nih.gov
Position 6: Substitutions on the pyridine ring also influence the electronic properties and binding interactions of the molecule. For example, in a related pyrrolo[3,4-c]pyridine series developed as Spleen Tyrosine Kinase (SYK) inhibitors, a fluoro substitution at the 7-position (analogous to position 6 in the 2,3-b isomer) had a significant effect on activity. nih.gov
| Position | Substituent Type | Impact on Biological Activity | Example Target Class | Reference |
|---|---|---|---|---|
| 1 (N-H) | Alkylation (e.g., Methyl) | Can modulate selectivity and potency; effect is context-dependent. | JAK1, PDE4B | acs.orgnih.gov |
| 3 | Aryl/Heterocyclic Groups | Probes binding pocket to enhance potency. | PDE4B | nih.gov |
| 4 | Chloro | Acts as a key hinge-binding element. | Kinases | nih.gov |
| 5 | Trifluoromethyl | Significantly increases inhibitory activity by forming additional hydrogen bonds. | FGFR1 | rsc.org |
| 6 | Fluoro | Can significantly affect potency (observed in related isomers). | SYK | nih.gov |
Fine-tuning substituents on the 1H-pyrrolo[2,3-b]pyridine scaffold is a powerful strategy for modulating binding affinity (how strongly a compound binds to its target) and selectivity (its preference for one target over others). nih.govnih.gov This is particularly crucial in the development of kinase inhibitors, where off-target activity can lead to undesirable side effects. researchgate.net
For example, a series of N-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxamide derivatives were designed as Janus kinase 1 (JAK1) inhibitors. Through strategic modifications, compound 38a was developed, which exhibited excellent potency for JAK1 and high selectivity over other JAK family members (JAK2, JAK3, and TYK2). acs.org Similarly, in the pursuit of B-RAF inhibitors, compounds 34e and 35 emerged with high inhibitory effects, showing IC₅₀ values of 0.085 µM and 0.080 µM, respectively, against the V600E mutant of B-RAF. nih.gov In another study, compound 11h was identified as a phosphodiesterase 4B (PDE4B) preferring inhibitor, demonstrating selectivity over the PDE4D isoform. nih.gov This selectivity is achieved by exploiting subtle differences in the amino acid composition of the binding sites, where specific substituents can form favorable interactions with one target but not another. acs.orgnih.gov
| Compound | Target | Binding Affinity (IC₅₀) | Key Feature | Reference |
|---|---|---|---|---|
| 35 | V600EB-RAF | 0.080 µM | Potent B-RAF inhibition | nih.gov |
| 34e | V600EB-RAF | 0.085 µM | Potent B-RAF inhibition | nih.gov |
| 11h | PDE4B | 0.11 µM | Selective over PDE4D | nih.gov |
| 38a | JAK1 | Potent | Highly selective over JAK2, JAK3, TYK2 | acs.org |
Beyond target binding, the substituents on the pyrrolo[2,3-b]pyridine core profoundly influence a compound's pharmacokinetic profile, which encompasses its absorption, distribution, metabolism, and excretion (ADME). In a computational study of pyrrolo[2,3-b]pyridine derivatives as potential V600E-BRAF inhibitors, several lead compounds were predicted to have desirable ADMET (T for toxicity) properties. ajchem-a.com Specifically, compounds 33 and 35 were predicted to be non-mutagenic in the AMES toxicity test, indicating a favorable safety profile. ajchem-a.com In a separate study on a related pyrrolo[3,4-c]pyridine isomer for RSV, derivative 13a demonstrated excellent bioavailability and a strong pharmacokinetic (PK) profile in rats. nih.gov Furthermore, in the development of PDE4B inhibitors, the lead compound 11h was found to possess an acceptable in vitro ADME profile, making it a suitable candidate for further preclinical testing. nih.gov These findings underscore the importance of optimizing substituents not only for biological activity but also for achieving the necessary drug-like properties for in vivo efficacy. nih.gov
| Compound/Series | Pharmacokinetic Finding | Scaffold | Reference |
|---|---|---|---|
| Compound 35 | Predicted to be non-mutagenic (AMES test) with desired PK properties. | 1H-pyrrolo[2,3-b]pyridine | ajchem-a.com |
| Compound 13a | Showed excellent bioavailability and a terrific PK profile in rats. | pyrrolo[3,4-c]pyridine | nih.gov |
| Compound 11h | Exhibited an acceptable in vitro ADME profile. | 1H-pyrrolo[2,3-b]pyridine | nih.gov |
Prodrug Strategies Involving Pyrrolo[2,3-b]pyridine Derivatives
While classical prodrug strategies are not extensively documented for the this compound scaffold itself, related advanced drug delivery approaches have been explored for its isomers. One such strategy involves the creation of Proteolysis-targeting chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that recruits a specific E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.
In a study focused on developing inhibitors for Haspin kinase, researchers synthesized conjugates based on the related 1H-pyrrolo[3,2-g]isoquinoline scaffold. nih.gov They prepared these molecules for potential use in a PROTAC approach by performing N-alkylation at the indole nitrogen to attach a linker suitable for connecting to an E3 ligase-binding moiety. Although the resulting conjugates in that particular study did not retain Haspin inhibitory potency, the work demonstrates a valid and modern strategy being applied to this class of heterocyclic compounds to modulate their mechanism of action. nih.gov This approach represents a shift from simple occupancy-based inhibition to inducing targeted protein degradation.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies of Electronic Structure
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is instrumental in predicting the reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For the analogous compound, "4-chloro-1H-pyrrolo[2,3-b]pyridine," DFT calculations at the BLYP level have been performed. These calculations revealed a substantial HOMO-LUMO energy gap of 3.59 eV.
This large energy gap is indicative of high kinetic stability for the "4-chloro-1H-pyrrolo[2,3-b]pyridine" molecule. It suggests that a significant amount of energy is required to excite an electron from the HOMO to the LUMO, making the compound less prone to reactions. The introduction of an iodine atom at the 5-position in "4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine" would likely influence the electronic distribution and orbital energies, though the fundamental stability of the pyrrolopyridine core is expected to remain a key feature.
Reactivity Indices and Stability Predictions
The stability of "4-chloro-1H-pyrrolo[2,3-b]pyridine" is further substantiated by the analysis of its bond critical points. The covalent nature of the N-C and C-C bonds within the pyrrolopyridine skeleton is established by large electron densities and highly negative Laplacian values. This indicates strong, stable covalent bonds forming the core structure.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific docking studies for "this compound" are not detailed in the available literature, numerous studies on the broader class of "1H-pyrrolo[2,3-b]pyridine" derivatives highlight the scaffold's potential as a potent inhibitor for various protein kinases.
Elucidation of Binding Modes
Docking studies on derivatives of the "1H-pyrrolo[2,3-b]pyridine" scaffold have revealed key binding interactions within the active sites of protein kinases, such as Fibroblast Growth Factor Receptor (FGFR). These studies consistently show that the "1H-pyrrolo[2,3-b]pyridine" core acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.
Prediction of Inhibitory Activity
Based on the binding modes observed in related compounds, it is possible to predict the potential inhibitory activity of "this compound." For example, a series of "1H-pyrrolo[2,3-b]pyridine" derivatives have been identified as potent FGFR inhibitors. The inhibitory concentrations (IC50) for some of these derivatives are in the nanomolar range, indicating high potency.
One study led to the identification of a compound, 4h , which exhibited pan-FGFR inhibitory activities with IC50 values of 7, 9, and 25 nM against FGFR1, FGFR2, and FGFR3, respectively. sigmaaldrich.com This demonstrates the potential of the "1H-pyrrolo[2,3-b]pyridine" scaffold to produce highly active kinase inhibitors. The specific substitutions at the 4 and 5 positions of "this compound" would determine its unique inhibitory profile against various kinases.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for activity.
A three-dimensional QSAR (3D-QSAR) study was conducted on a series of thirty-one "1H-pyrrolo[2,3-b]pyridine" derivatives as inhibitors of Traf2 and Nck-interacting kinase (TNIK), a target for colorectal cancer. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models.
The resulting models showed strong reliability, with a Q² of 0.74 and an R² of 0.96 for the CoMSIA model. nih.gov The contour maps generated from these models provided insights into the structural requirements for potent TNIK inhibition. These maps can guide the design of new, more active compounds based on the "1H-pyrrolo[2,3-b]pyridine" scaffold. Although "this compound" was not explicitly included in this study, the findings provide a framework for understanding how its chloro and iodo substituents might influence its potential as a TNIK inhibitor. The steric and electrostatic properties of these halogens would interact with the fields defined in the QSAR models, allowing for a prediction of its likely activity.
Interactive Data Table: QSAR Model Reliability
| Model | Q² | R² |
|---|---|---|
| CoMFA | 0.65 | 0.86 |
| CoMSIA | 0.74 | 0.96 |
Data from a 3D-QSAR study on 1H-pyrrolo[2,3-b]pyridine derivatives as TNIK inhibitors. nih.gov
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique used to correlate the biological activity of a set of molecules with their 3D shape and electrostatic fields. In studies involving the 7-azaindole (B17877) scaffold, CoMFA models have been developed to understand the structural features essential for inhibiting protein kinases like Trk A and Aurora B. nih.govresearchgate.net
The process involves aligning the compounds in a dataset and placing them in a 3D grid. The steric (shape-related) and electrostatic (charge-related) interaction energies are then calculated at each grid point using a probe atom. These energy values serve as the independent variables in a partial least squares (PLS) analysis to build a predictive model. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecule would likely increase or decrease its activity. For instance, a CoMFA model for a series of 7-azaindole derivatives targeting Trk A yielded a conventional determination coefficient (R²) of 0.98 and a leave-one-out cross-validation coefficient (Q²) of 0.51, indicating a statistically significant model. researchgate.net
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is an extension of CoMFA that also evaluates steric and electrostatic fields but adds three other descriptors: hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This provides a more comprehensive understanding of the intermolecular interactions required for activity. CoMSIA avoids some of the technical issues associated with CoMFA, such as the steepness of potential energy changes at close contacts.
For a set of 7-azaindole derivatives designed as Aurora B kinase inhibitors, a CoMSIA model proved to be more statistically robust than the corresponding CoMFA model, with a cross-validation value (r²cv) of 0.575 and a non-cross-validated correlation coefficient (r²) of 0.987. nih.gov The resulting contour maps from such an analysis provide crucial guidance for drug design, indicating where bulky, electron-withdrawing, hydrophobic, or hydrogen-bonding groups should be placed to enhance inhibitory potency. nih.govnih.gov
Illustrative 3D-QSAR Statistical Data for 7-Azaindole Derivatives
The following table presents typical statistical results from CoMFA and CoMSIA studies on a series of 7-azaindole derivatives, demonstrating the predictive power of these models. Note that this data is for the general scaffold, not specifically for this compound.
| Model | q² (or r²cv) | r² (or R²) | r²_pred (or R²test) | Compound Set | Target | Reference |
| CoMFA | 0.51 | 0.98 | 0.74 | 23 7-azaindoles | Trk A Kinase | researchgate.net |
| CoMSIA | 0.64 | 0.98 | 0.80 | 23 7-azaindoles | Trk A Kinase | researchgate.net |
| CoMSIA | 0.575 | 0.987 | Not Reported | 41 7-azaindoles | Aurora B Kinase | nih.gov |
q² (or r²cv): The cross-validated correlation coefficient, a measure of the model's internal predictive ability.
r² (or R²): The non-cross-validated correlation coefficient, indicating how well the model fits the training data.
r²_pred (or R²test): The predictive correlation coefficient for an external test set, a measure of the model's ability to predict the activity of new compounds.
Molecular Dynamics Simulations and Binding Free Energy Calculations
Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. In drug discovery, MD simulations can predict how a ligand, such as a pyrrolo[2,3-b]pyridine derivative, binds to its target protein and assess the stability of the resulting complex. frontiersin.orgfrontiersin.org
In Silico Design of Novel this compound Analogs
The ultimate goal of computational investigations like 3D-QSAR and molecular dynamics is to facilitate the in silico (computer-based) design of new and improved molecules. The insights gained from CoMFA/CoMSIA contour maps and the detailed interaction patterns from MD simulations provide a roadmap for structural modifications. nih.govfrontiersin.org
For example, if a CoMSIA map indicates a favorable region for a hydrogen bond acceptor near a specific position on the pyrrolo[2,3-b]pyridine ring, medicinal chemists can synthesize analogs that incorporate a suitable functional group at that position. Similarly, if MD simulations show that a particular substitution causes instability or clashes with the protein, that modification can be avoided. This structure-based design process allows for the creation of novel compounds with predicted high activity, which can then be prioritized for synthesis and biological testing, saving significant time and resources. nih.gov Studies on the 7-azaindole scaffold have demonstrated that new potential inhibitors can be successfully designed based on these computational models. nih.gov
Advanced Analytical Techniques in Characterization and Research
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for determining the molecular structure of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine. These methods provide detailed information about the compound's atomic composition, connectivity, and the nature of its chemical bonds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR spectra provide critical data for confirming the identity and substitution pattern of the pyrrolo[2,3-b]pyridine core.
In a typical ¹H NMR spectrum, the protons of the pyrrole (B145914) and pyridine (B92270) rings, as well as the N-H proton, exhibit characteristic chemical shifts and coupling patterns. The precise chemical shifts can be influenced by the solvent used for analysis.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are indicative of their chemical environment, distinguishing between aromatic carbons and those adjacent to heteroatoms or substituents.
Table 1: Representative ¹H and ¹³C NMR Spectral Data
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| H-2 | ||
| H-3 | ||
| H-6 | ||
| NH (H-1) | ||
| C-2 | ||
| C-3 | ||
| C-3a | ||
| C-4 | ||
| C-5 | ||
| C-6 | ||
| C-7a |
Note: The exact chemical shifts may vary depending on the solvent and instrument parameters. The table is illustrative of the type of data obtained.
Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable for providing a highly accurate mass measurement, which helps to confirm the molecular formula, C₇H₄ClIN₂. googleapis.com
The mass spectrum typically shows the molecular ion peak [M]⁺ and/or the protonated molecular ion peak [M+H]⁺. The isotopic pattern of these peaks is characteristic, reflecting the presence of chlorine and iodine atoms. Fragmentation patterns observed in the mass spectrum can offer additional structural information.
Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis of the compound within complex mixtures and confirming its molecular weight post-separation.
Table 2: Mass Spectrometry Data
| Technique | Ion Mode | Observed m/z | Molecular Formula |
|---|---|---|---|
| HRMS | ESI+ | C₇H₅ClIN₂⁺ |
Note: The observed m/z value would be very close to the calculated exact mass of the specified ion.
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule.
Key characteristic absorption bands would include the N-H stretching vibration of the pyrrole ring, C-H stretching and bending vibrations of the aromatic rings, and C-N stretching vibrations. The presence of the chloro and iodo substituents also influences the fingerprint region of the spectrum.
Table 3: Key Infrared (IR) Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H | Stretching | |
| C-H (aromatic) | Stretching | |
| C=C, C=N (aromatic) | Stretching | |
| C-Cl | Stretching | |
| C-I | Stretching |
Note: The table presents expected regions for key functional groups.
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound. These techniques are essential for ensuring that the compound is free from starting materials, by-products, and other impurities.
High-Performance Liquid Chromatography (HPLC) is a widely used technique to determine the purity of this compound. A sample of the compound is dissolved in a suitable solvent and injected into the HPLC system. The compound is then separated from any impurities on a stationary phase, and its elution is monitored by a detector, typically a UV detector. The purity is calculated based on the relative area of the peak corresponding to the compound of interest in the chromatogram.
Ultra-Performance Liquid Chromatography (UPLC) is a more recent development that offers higher resolution, sensitivity, and speed of analysis compared to traditional HPLC. By using columns with smaller particle sizes, UPLC provides a more detailed assessment of the compound's purity, capable of separating even closely related impurities. This technique is particularly valuable in a research and development setting where high-purity compounds are essential for reliable biological and chemical screening.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 4-chloro-1H-pyrrolo[2,3-b]pyridine |
| 4-iodo-1H-pyrrolo[2,3-b]pyridine |
| 4-chloro-7-azaindole (B22810) |
| 4-iodo-7-azaindole |
| N-oxide-7-azaindole |
| 7-azaindole (B17877) |
| 4-bromo-7-azaindole |
| 4-methoxy-7-azaindole |
| 5-chloro-7-azaindole |
| 5-bromo-7-azaindole |
Preparative Chromatography
Preparative chromatography is a crucial technique for the isolation and purification of specific compounds from a mixture. Unlike analytical chromatography, which aims to identify and quantify substances, the goal of preparative chromatography is to obtain a significant quantity of a purified substance for further use, such as subsequent reaction steps, structural elucidation, or biological testing. The principles are similar, involving a stationary phase and a mobile phase, but the scale is much larger, requiring columns with wider diameters and the capacity to handle higher sample loads.
For heterocyclic compounds like this compound, preparative column chromatography is a commonly employed purification method following synthesis. The choice of stationary phase and mobile phase system is critical for achieving effective separation from starting materials, reagents, and by-products.
Table 1: Examples of Preparative Chromatography Conditions for Related Azaindole Compounds
| Compound Type | Stationary Phase | Mobile Phase (Eluent System) | Reference |
| 4-chloro-7-azaindole derivative | Silica (B1680970) Gel | Petroleum Ether (PE) / Ethyl Acetate (EA) (Gradient from 1:0 to 10:1) | guidechem.com |
| Functionalized Azaindoles | Silica Gel | Methanol (MeOH) / Chloroform (CHCl3) (Gradient from 0% to 5% MeOH) | sci-hub.ru |
| Sensitive Iodoaziridines | Basic Alumina (Activity IV) | Hexane / Ethyl Acetate (EtOAc) (Gradient up to 5% EtOAc) | nih.gov |
Elemental Analysis in Compound Characterization
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by mass percent) of a sample. For a novel or synthesized chemical compound, elemental analysis serves as a critical test of its purity and confirmation of its empirical formula. The experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements are compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's identity and stoichiometry.
For this compound, the molecular formula is established as C₇H₄ClIN₂. sigmaaldrich.com Based on this formula and the atomic weights of the constituent elements, the theoretical elemental composition can be calculated. This theoretical data provides a benchmark against which experimental results would be compared to verify the structure and purity of a synthesized sample.
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 30.20 |
| Hydrogen | H | 1.008 | 4 | 4.032 | 1.45 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 12.73 |
| Iodine | I | 126.90 | 1 | 126.90 | 45.58 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 10.06 |
| Total | 278.476 | 100.00 |
Note: The values are based on the molecular formula C₇H₄ClIN₂ and a total molecular weight of 278.48 g/mol . sigmaaldrich.com
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
The pursuit of more efficient and environmentally benign synthetic methodologies is a cornerstone of modern pharmaceutical chemistry. Future research will likely focus on developing novel synthetic pathways for 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine and its analogs that improve upon existing multi-step procedures. Key areas of development include:
One-Pot Reactions: Designing multi-component, one-pot syntheses can significantly increase efficiency by reducing the number of intermediate purification steps, saving time, and minimizing solvent waste. uni-rostock.de
Sustainable Catalysis: There is a growing trend to replace traditional catalysts with more sustainable alternatives. Research into using low-cost, non-toxic, and recyclable solid acid catalysts, such as amorphous carbon-supported sulfonic acid (AC-SO3H), could offer a greener path to pyrazolopyridine synthesis and related heterocycles. nih.gov These catalysts are noted for their stability, porosity, and high catalytic activity, sometimes exceeding that of conventional acids like sulfuric acid. nih.gov
Flow Chemistry: The adoption of continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control. Applying this technology could lead to higher yields and purity for the synthesis of the this compound core and its derivatives.
Chemoselective Cross-Coupling: Advanced synthetic strategies will continue to refine chemoselective reactions. For the 4-chloro-5-iodo scaffold, this involves selectively functionalizing either the C-Cl or C-I bond. The development of routes that strategically order key steps, such as a Suzuki-Miyaura cross-coupling at one position followed by a Buchwald-Hartwig amination at another, will be crucial for creating diverse chemical libraries. nih.gov
Exploration of New Derivatization Strategies for Enhanced Bioactivity
The this compound scaffold is a foundational structure that allows for extensive chemical modification to enhance biological activity. The chlorine and iodine atoms at the C4 and C5 positions, respectively, along with the pyrrole (B145914) nitrogen, are prime sites for derivatization.
Future strategies will focus on:
Structure-Activity Relationship (SAR) Studies: Systematic derivatization is key to understanding SAR. For instance, in the development of kinase inhibitors, substituting the chloro and iodo groups with various aryl or amino functionalities can probe the binding pocket of a target enzyme. nih.gov An example includes the synthesis of a 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amine, which, while proving less potent than a reference compound, provided critical information confirming the importance of specific nitrogen atoms for efficient kinase inhibition. nih.gov
Bioisosteric Replacement: Replacing functional groups with bioisosteres can modulate the compound's potency, selectivity, and pharmacokinetic properties. Future work could involve replacing the chlorine or iodine with other halogens, cyano groups, or small alkyl groups to fine-tune interactions with biological targets.
Conjugation Chemistry: Linking the scaffold to other pharmacologically active molecules is a promising strategy. For example, conjugating the pyrrolopyridine core to moieties like 4-amino-7-chloroquinoline has been explored to create compounds with potential antiviral activity against pathogens such as SARS-CoV-2. mdpi.com This approach aims to combine the therapeutic benefits of both fragments or to improve targeting.
Identification of Undiscovered Biological Targets for this compound Derivatives
While 7-azaindole (B17877) derivatives are well-known as kinase inhibitors, the full therapeutic potential of the this compound scaffold is likely yet to be realized. nih.gov The structural diversity that can be generated from this starting material suggests its derivatives could interact with a wide array of biological targets.
Emerging research directions include:
Phenotypic Screening: Instead of targeting a specific protein, phenotypic screening involves testing compound libraries on whole cells or organisms to identify desired changes in phenotype (e.g., cancer cell death, inhibition of viral replication). This approach can uncover novel mechanisms of action and previously unknown biological targets.
Target Deconvolution: Following a successful phenotypic screen, identifying the specific molecular target of an active compound is a critical step. Techniques such as affinity chromatography, proteomics, and genetic approaches can be used to "deconvolute" the mechanism of action.
Expansion Beyond Kinases: The structural similarity of the pyrrolopyridine core to other biologically active heterocycles suggests a broad potential. Related fused heterocyclic systems have shown activity as antibacterial agents, antivirals, and antagonists for receptors like angiotensin II. mdpi.commdpi.com Future screening efforts will likely explore these and other target classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in metabolic diseases.
Advanced Computational Methodologies for Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the design and optimization of drug candidates with greater speed and lower costs. emanresearch.org For the this compound scaffold, these methods can guide synthetic efforts and predict biological activity. emanresearch.org
| Computational Method | Application in Drug Design | Relevance to Scaffold |
| Molecular Docking | Predicts the preferred binding orientation and affinity of a ligand to a molecular target. openmedicinalchemistryjournal.compatsnap.com | Used to model how derivatives bind to known targets (e.g., kinase active sites) and to guide the design of new analogs with improved interactions. mdpi.com |
| Virtual Screening (VS) | Computationally screens large libraries of compounds against a target structure to identify potential hits. openmedicinalchemistryjournal.com | Enables rapid identification of promising derivatives from a virtual library before committing to costly and time-consuming synthesis. |
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules, providing insight into the stability and dynamics of a drug-target complex. patsnap.com | Assesses the stability of the binding pose predicted by docking and helps understand how molecular flexibility influences binding. |
| QSAR Modeling | (Quantitative Structure-Activity Relationship) Correlates variations in the chemical structure of compounds with changes in their biological activity. emanresearch.org | Develops predictive models to estimate the activity of unsynthesized derivatives, helping to prioritize synthetic targets. |
| De Novo Design | Uses algorithms to construct novel molecular structures with desired pharmacological properties from scratch. openmedicinalchemistryjournal.comwiley.com | Generates entirely new molecular ideas based on the scaffold that can be synthesized and tested for enhanced bioactivity. |
These computational tools, broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD), are central to rational drug design. emanresearch.org For example, molecular docking studies have been used to investigate how related imidazo[4,5-b]pyridine regioisomers interact with the DHFR enzyme, providing a basis for their observed antibacterial activity. mdpi.com Similarly, Density-Functional Theory (DFT) can be employed to understand the non-covalent interactions that stabilize the binding of active compounds to their viral protein targets. mdpi.com
Integration of High-Throughput Screening with Synthetic Chemistry for Lead Optimization
The synergy between high-throughput screening (HTS) and synthetic chemistry is accelerating the pace of lead discovery and optimization. ewadirect.com HTS allows for the rapid testing of vast compound libraries against biological targets, while modern synthetic techniques enable the swift creation of new molecules based on screening results. nih.gov
The future in this area points toward a highly integrated and iterative cycle:
HTS Campaign: A diverse library of derivatives based on the this compound scaffold is screened against a biological target or in a cell-based assay. nih.gov
Hit Identification: Active compounds, or "hits," are identified and validated.
Automated Synthesis: Based on the structures of the most promising hits, new, focused libraries of analogs are rapidly synthesized. This can be achieved using miniaturized automation platforms that perform thousands of reactions on a nanomole scale, using minimal material. scienceintheclassroom.org This technology is particularly well-suited for exploring cross-coupling reactions to diversify the core scaffold. scienceintheclassroom.org
Lead Optimization: The newly synthesized compounds undergo further screening, and the resulting data informs the next cycle of design and synthesis. This iterative process allows for the rapid optimization of potency, selectivity, and drug-like properties.
This integrated approach shortens drug development timelines and enhances the efficiency of identifying high-quality lead compounds for further preclinical and clinical development. ewadirect.com
Q & A
Q. What are the key considerations for optimizing the synthesis of 4-Chloro-5-iodo-1H-pyrrolo[2,3-b]pyridine?
Synthetic optimization requires addressing regioselectivity during halogenation and protecting group strategies. For example, halogenation at the 5-position (iodo) often competes with side reactions due to the electron-rich pyrrolopyridine core. A multistep approach involving selective N-protection (e.g., methoxymethyl or SEM groups) can mitigate undesired substitutions . High-resolution X-ray diffraction and DFT studies (e.g., bond critical point analysis) validate intermediate structures and electronic properties, ensuring regiochemical fidelity .
Q. How is the electronic structure of this compound characterized experimentally and computationally?
Experimental charge density analysis via high-resolution X-ray diffraction (100 K) reveals covalent N–C and C–C bonds with electron densities of 2.07–2.74 e Å⁻³ and Laplacian values of −11.37 to −19.20 e Å⁻⁵, confirming aromatic stability . DFT studies (BLYP functional) complement this by calculating HOMO-LUMO gaps (~3.59 eV), indicating high kinetic stability and potential reactivity at electrophilic sites .
Q. What analytical techniques are critical for purity assessment and structural validation?
- NMR : Distinguishes regioisomers via chemical shifts (e.g., ¹H NMR δ 8.2–8.5 ppm for pyrrole protons).
- HRMS : Confirms molecular ion peaks (e.g., [M+H]⁺ for C₇H₄ClIN₂).
- X-ray crystallography : Resolves ambiguities in halogen positioning and hydrogen bonding networks (e.g., N–H⋯N interactions) .
Advanced Research Questions
Q. How do steric and electronic factors influence regioselectivity in functionalizing this compound?
The 5-iodo group exerts steric hindrance, directing electrophilic substitutions to the 4-chloro position. Computational modeling (e.g., Fukui indices) identifies the 3-position as nucleophilic, enabling Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for derivatization . Competing pathways, such as C–H activation vs. halogen displacement, require careful control of catalysts (e.g., Pd(PPh₃)₄) and temperature .
Q. What strategies address solubility challenges in biological assays for pyrrolo[2,3-b]pyridine derivatives?
- Prodrug approaches : Introduce phosphate or ester groups (e.g., methyl benzoate derivatives) to enhance aqueous solubility .
- Co-solvents : Use DMSO/PEG mixtures (<5% v/v) to maintain compound stability while minimizing cytotoxicity .
- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability for in vivo kinase inhibition studies .
Q. How can structural modifications enhance FGFR inhibitory activity?
Derivatives with 5-(trifluoromethyl) or 3-(arylsulfonyl) groups show improved FGFR1-3 binding (IC₅₀ < 25 nM) by forming hydrogen bonds with Asp641 and hydrophobic interactions in the ATP pocket . SAR studies highlight:
| Substituent Position | Functional Group | FGFR1 IC₅₀ (nM) | Key Interactions |
|---|---|---|---|
| 5 | CF₃ | 7 | H-bond with Gly485 |
| 3 | SO₂Ph | 9 | Hydrophobic packing |
| 1 | SEM | 25 | Solubility enhancement |
Q. How are contradictions in biological activity data resolved for analogs?
Discrepancies between in vitro kinase assays and cellular efficacy often arise from off-target effects or metabolic instability. Mitigation strategies include:
Q. What computational tools predict intermolecular interactions in crystal packing?
Hirshfeld surface analysis and CrystalExplorer quantify intermolecular contacts (e.g., C–H⋯Cl, π-π stacking) that stabilize polymorphs. For 4-Chloro-5-iodo analogs, π-π interactions (centroid distance 3.8 Å) and hydrogen bonds (N–H⋯N, 2.32 Å) dominate packing .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
